N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a tetrahydronaphthalene scaffold substituted with hydroxy and methoxy groups at positions 1 and 6, respectively. The benzamide moiety includes a trifluoromethyl group at the 2-position, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-27-14-8-9-16-13(11-14)5-4-10-19(16,26)12-24-18(25)15-6-2-3-7-17(15)20(21,22)23/h2-3,6-9,11,26H,4-5,10,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNLSACVYOQSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety with a hydroxyl and methoxy group, along with a trifluoromethylbenzamide group. This combination may contribute to its biological activity, particularly in interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N1O3 |
| Molecular Weight | 347.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may interact with specific receptors and enzymes in the body. For instance, studies on related tetrahydronaphthalene derivatives have shown potential interactions with sigma receptors, which are implicated in various neurological processes and tumor biology .
Anticancer Activity
Several studies have explored the anticancer properties of tetrahydronaphthalene derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the functional groups can significantly enhance or reduce anticancer efficacy .
Neuroprotective Effects
The neuroprotective potential of tetrahydronaphthalene derivatives has also been investigated. Compounds that target sigma receptors may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of a series of tetrahydronaphthalene derivatives on human cancer cell lines. The results showed that certain modifications led to increased potency compared to standard treatments like doxorubicin. The IC50 values were significantly lower for some derivatives, indicating higher efficacy .
- Neuroprotective Study : In another study focusing on neuroprotection, a related compound demonstrated significant protective effects against glutamate-induced toxicity in neuronal cultures. This suggests potential applications in treating conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Similarities and Differences
The compound shares core features with several analogs from the evidence:
Trifluoromethyl-Benzamide Backbone: Present in N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (13y) (), which also includes a trifluoromethyl group but diverges in substituents (e.g., bromo, chloro, cyano).
Tetrahydronaphthalene Motif : Analogous to (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine (), though the latter lacks the benzamide linkage.
Synthetic Routes : Similar to N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (), which employ condensation reactions with substituted ketones.
Table 1: Comparative Analysis of Structural Features
Pharmacological and Physicochemical Comparisons
Bioactivity Insights
- Trifluoromethyl Role : The trifluoromethyl group in the target compound likely enhances metabolic stability and lipophilicity, as seen in EP 3 532 474 B1 analogs (), where trifluoromethyl groups improved blood-brain barrier penetration .
- Hydroxy and Methoxy Groups : These polar substituents may modulate solubility and hydrogen-bonding interactions, contrasting with 6g (), which uses bulky tert-butyl and pyridyl groups for steric hindrance .
Table 2: Hypothetical Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
